molecular formula C15H18N2O2S B2625976 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1351630-55-1

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2625976
CAS No.: 1351630-55-1
M. Wt: 290.38
InChI Key: SYMBIMPVUDUQSF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound designed for research applications. It belongs to a class of urea derivatives incorporating a thiophene ring, a scaffold recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes and presence in several FDA-approved drugs . The molecular structure, which features a urea bridge linked to an o-tolyl group and a hydroxyethyl-substituted thiophene, is engineered to offer potential for interaction with various biological targets. Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors or receptor ligands, as the urea moiety can act as a key hydrogen-bond donor and acceptor to facilitate binding to active sites . The inclusion of the thiophene ring, a common feature in therapeutics for conditions such as inflammation, cancer, and central nervous system disorders, further underscores its research value in drug discovery campaigns . Beyond pharmaceutical research, the distinct electronic properties of the thiophene nucleus make this compound and its analogues subjects of interest in materials science, including the development of functionalized metal-organic frameworks (MOFs) for sensing and catalysis . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-5-3-4-6-12(10)17-15(19)16-9-13(18)14-11(2)7-8-20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBIMPVUDUQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3-methylthiophene with an appropriate reagent to introduce the hydroxyethyl group.

    Urea Formation: The hydroxyethyl intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and urea groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The thiophene ring may also contribute to its overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on the Urea Core

The urea scaffold is a common motif in bioactive molecules. Key comparisons include:

Compound Substituent 1 Substituent 2 Key Functional Groups Potential Applications
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea 3-Methylthiophen-2-yl (hydroxyethyl) o-Tolyl Hydroxyethyl, thiophene, urea Enzyme inhibition, agrochemicals
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonylphenyl 4-Methoxyphenyl Pyrrole-carbonyl, methoxy, urea Antimicrobial, anti-inflammatory
Fluazuron (1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea) Chloro-pyridyloxyphenyl 2,6-Difluorobenzoyl Halogens, pyridyloxy, fluorobenzoyl, urea Acaricide (veterinary pesticides)
  • Thiophene vs. Pyrrole/Pyridine Rings: The 3-methylthiophene in the target compound provides sulfur-based electron delocalization, which may enhance stability compared to nitrogen-containing pyrrole () or pyridine () analogs.
  • Hydroxyethyl vs. Carbonyl Linkers : The hydroxyethyl group in the target compound could improve water solubility compared to the pyrrole-carbonyl group in ’s compound, which is more lipophilic.
  • Ortho-Tolyl vs. Methoxy/Halogen Substituents : The o-tolyl group’s steric bulk may hinder receptor binding compared to smaller substituents like methoxy () or halogens (). However, its lipophilicity might enhance membrane permeability .

Biological Activity

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound notable for its unique structural features, which include a thiophene ring, a hydroxyethyl group, and a tolyl urea moiety. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S. Its IUPAC name reflects its complex structure, which is critical for understanding its biological activity.

PropertyDescription
Molecular FormulaC₁₅H₁₈N₂O₂S
IUPAC Name1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Mechanism of ActionInteraction with specific molecular targets

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The hydroxyethyl and urea groups are believed to play a significant role in binding to these targets, potentially modulating their activity. The thiophene ring may also contribute to the compound's overall biological effects by interacting with cellular components.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in laboratory settings. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Study on Antioxidant Activity

In a study assessing the antioxidant properties of related thiourea compounds, several derivatives exhibited significant free radical scavenging activity compared to standard antioxidants like Vitamin C. This suggests that this compound may also demonstrate similar properties, warranting further investigation into its potential as an antioxidant agent .

Urease Inhibition Research

Research focused on similar thiourea derivatives has highlighted their potential as effective urease inhibitors. These studies indicate that structural modifications can enhance inhibitory activity, suggesting that further exploration of this compound could yield valuable insights into its efficacy against urease-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(2-Hydroxyethyl)-3-(o-tolyl)ureaLacks thiophene ringDifferent biological activities
1-(2-Hydroxy-2-phenylethyl)-3-(o-tolyl)ureaContains phenyl groupVariations in reactivity

The presence of the thiophene ring in this compound likely contributes to its distinct chemical reactivity and biological properties compared to these other compounds.

Q & A

Q. What are the established synthetic routes for 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea, and what reaction conditions are critical for high yields?

The compound can be synthesized via urea-forming reactions, typically involving:

  • Isocyanate-amine coupling : Reacting a substituted isocyanate (e.g., o-tolyl isocyanate) with a hydroxy-functionalized amine precursor (e.g., 2-amino-1-(3-methylthiophen-2-yl)ethanol) in inert solvents like dichloromethane or toluene under reflux. A base such as triethylamine is added to neutralize HCl byproducts .
  • Key variables : Solvent polarity, temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, excess isocyanate may improve yields but risks side reactions like oligomerization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR can confirm substitution patterns on the thiophene and o-tolyl groups, with hydroxyethyl protons typically appearing as broad singlets (~δ 4.8–5.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+ for C15_{15}H17_{17}N2_2O2_2S: 297.10).
  • HPLC-PDA : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity, especially for detecting unreacted starting materials .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the urea moiety and hydroxyethyl group. Limited solubility in water unless derivatized (e.g., as a salt) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at −20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Discrepancies may arise from:

  • Kinetic vs. thermodynamic control : Higher temperatures during scaling may favor side reactions (e.g., urea oligomerization). Use controlled addition of reagents and inline FTIR to monitor isocyanate consumption .
  • Purification challenges : Column chromatography may fail at larger scales. Switch to recrystallization using solvent pairs (e.g., ethyl acetate/hexane) or pH-dependent precipitation .

Q. What experimental designs are recommended for studying this compound’s environmental fate and degradation pathways?

  • OECD 307 Guideline : Conduct soil biodegradation studies under aerobic conditions, tracking parent compound and metabolites via LC-MS/MS .
  • Photolysis studies : Expose aqueous solutions to UV light (λ = 254–365 nm) and identify degradation products (e.g., cleavage of the thiophene ring or urea bond) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity of degradation intermediates .

Q. How can computational modeling predict this compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to prioritize in vitro testing.
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP ≈ 2.5–3.5) and cytochrome P450 interactions, guiding toxicity studies .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during synthesis?

  • Quality by Design (QbD) : Optimize reaction parameters (e.g., solvent volume, stirring rate) via Design of Experiments (DoE) to define a robust design space .
  • In-process controls : Monitor reaction progress using inline Raman spectroscopy to detect intermediate formation .

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